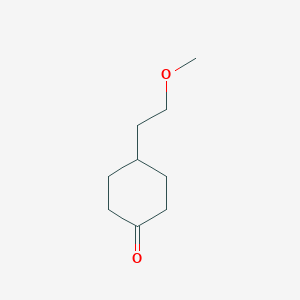methanone CAS No. 46874-86-6](/img/structure/B13982809.png)
[2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone typically involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(prop-2-en-1-yl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyacetophenone: A simpler analog with similar functional groups but lacking the allyl group.
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanol: A reduced derivative with an alcohol group.
Uniqueness
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is unique due to the presence of both hydroxyl and ketone groups along with an allyl group. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
46874-86-6 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(2-hydroxy-3-prop-2-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-2-7-12-10-6-11-14(15(12)17)16(18)13-8-4-3-5-9-13/h2-6,8-11,17H,1,7H2 |
Clé InChI |
WHFYPKHIQTXNAC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
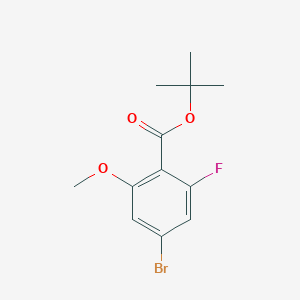
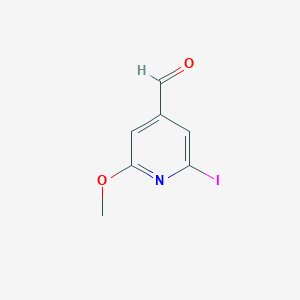
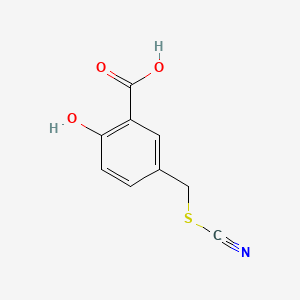
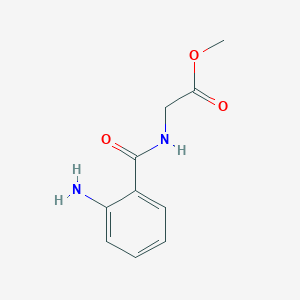
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
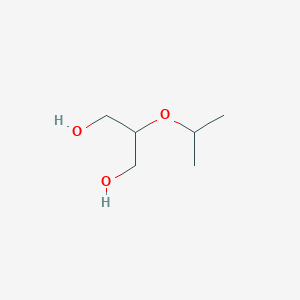
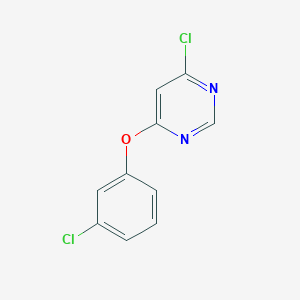
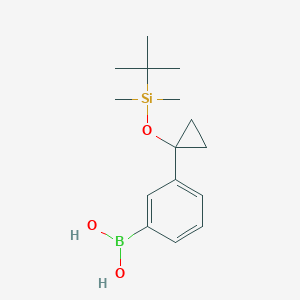
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)
